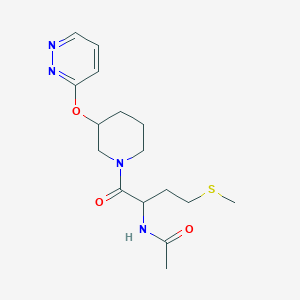

N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butan-2-yl)acetamide

Description

N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butan-2-yl)acetamide is a synthetic small molecule characterized by a pyridazin-3-yloxy-substituted piperidine scaffold linked to a methylthio butanamide backbone. The methylthio group and pyridazine moiety may contribute to its pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name |

N-[4-methylsulfanyl-1-oxo-1-(3-pyridazin-3-yloxypiperidin-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c1-12(21)18-14(7-10-24-2)16(22)20-9-4-5-13(11-20)23-15-6-3-8-17-19-15/h3,6,8,13-14H,4-5,7,9-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAAACORQDROKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butan-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridazine moiety and a methylthio group. Its molecular formula is , with a molecular weight of 292.39 g/mol. The structural complexity suggests potential interactions with various biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Central structure for biological activity |

| Pyridazine Moiety | Contributes to pharmacological properties |

| Methylthio Group | Enhances lipophilicity and bioavailability |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cell survival.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : Evaluate the compound's efficacy against MCF-7 cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

- Findings : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 25 µM, indicating promising anticancer activity.

-

Case Study on Antimicrobial Efficacy :

- Objective : Assess the antimicrobial effects against Staphylococcus aureus.

- Methodology : Agar diffusion methods were employed to measure inhibition zones.

- Findings : The compound showed significant inhibition at concentrations as low as 50 µg/mL.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within target cells. For example, its structural components suggest possible interactions with:

- Dihydroorotate dehydrogenase (DHODH) : Inhibitors of DHODH have been linked to reduced cancer cell proliferation.

- Apoptotic Pathways : The compound may activate caspases, leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Structural Analogs Targeting TRPA1

HC-030031 and CHEM-5861528 are TRPA1 antagonists sharing acetamide cores but differing in substituents (Figure 1). Both compounds block TRPA1 with IC50 values of 4–10 μM, demonstrating efficacy in preclinical models of airway inflammation and hyperexcitability .

Key Differences :

Anti-Tubercular Hydrazide Analogs

A structurally related anti-tubercular agent, (S)-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)-1-naphthamide (Compound 23) , shares the methylthio butanamide motif but incorporates a hydrazide linker and naphthamide group. This compound demonstrated moderate anti-tubercular activity (61% yield in synthesis) but lacks detailed IC50 data .

Structural Impact :

Estrogen Receptor (ERβ)-Targeting Analogs

The ERβ ligand (R)-N-(4-(4-hydroxyphenyl)butan-2-yl)-2-(2-phenyl-1-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)-1H-indol-3-yl)acetamide shares an acetamide backbone but features a complex indole-benzoyl-piperidine structure. This compound highlights how acetamide derivatives can be tailored for nuclear receptor modulation .

Comparison :

- The target compound’s pyridazine and methylthio groups contrast with the indole and hydroxyphenyl substituents in the ERβ ligand, underscoring divergent receptor-binding mechanisms.

- Piperidine rings are common in both compounds but positioned differently, affecting spatial interactions with targets .

Pharmacological and Functional Insights

- TRPA1 Antagonists : HC-030031’s efficacy in asthma models suggests that acetamide derivatives with optimized substituents (e.g., balanced hydrophobicity) may achieve therapeutic relevance .

- Anti-Tubercular Agents : The hydrazide linker in Compound 23 may facilitate covalent interactions with bacterial targets, a feature absent in the target compound .

- Nuclear Receptor Ligands : The ERβ analog’s indole-acetamide hybrid structure demonstrates the versatility of acetamide scaffolds in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.